![molecular formula C20H21N3O3S2 B6562408 1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 1021213-33-1](/img/structure/B6562408.png)
1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
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Overview
Description
1-(Benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is an intricate organic compound often studied for its potential applications in medicinal chemistry and material science. Structurally, it encompasses a benzenesulfonyl group, a piperidine ring, and a 1,2,4-oxadiazole moiety, making it a multifaceted molecule with varied functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine generally involves multiple steps:
Formation of 1,2,4-Oxadiazole Ring: : This ring is typically synthesized via the reaction of nitrile derivatives with amidoximes under acidic or basic conditions.
Piperidine Ring Incorporation: : The piperidine ring is attached through nucleophilic substitution reactions, where the piperidine acts as a nucleophile.
Industrial Production Methods
While detailed industrial methods are proprietary, large-scale production may involve optimized reaction conditions like controlled temperature and pressure, usage of solvents for increased yield, and purification steps including crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom in the methylsulfanyl group, forming sulfoxides and sulfones.
Reduction: : Reduction reactions can target the oxadiazole ring or the benzenesulfonyl group.
Substitution: : Electrophilic aromatic substitution reactions may occur at the phenyl groups.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Nitrating agents, halogenating agents, or Friedel-Crafts acylation using aluminum chloride.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Deoxygenation products of the oxadiazole ring or desulfonylation products.
Substitution: : Aromatic derivatives with various substituents.
Scientific Research Applications
1-(Benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine holds promise in various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Employed in material science for the development of novel polymers and catalysts.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong hydrogen bonds, while the oxadiazole ring provides rigidity and electronic effects. These interactions facilitate binding to specific targets, modulating biological pathways.
Comparison with Similar Compounds
Comparing 1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine with other compounds reveals its uniqueness:
Unique Structural Components: : The combination of a benzenesulfonyl group and an oxadiazole ring in one molecule is relatively rare.
Similar Compounds: : Similar compounds might include 1,2,4-oxadiazoles without the sulfonyl group or piperidine derivatives without the oxadiazole ring, each missing part of the unique structural synergy present in this compound.
By diving into these intricate details, we not only understand the compound's chemistry but also its potential across various domains. Let me know if there's anything you want to expand on.
Biological Activity
1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a compound that combines the piperidine moiety with a 1,2,4-oxadiazole and a benzenesulfonyl group. This structural configuration has garnered interest in medicinal chemistry due to the potential biological activities associated with its components, particularly in antibacterial and enzyme inhibition.
Chemical Structure
The compound can be represented as follows:
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of compounds containing the oxadiazole and piperidine frameworks. For instance, derivatives of 1,3,4-oxadiazole have demonstrated significant antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonyl group is also known to enhance antibacterial efficacy.
In a comparative study of synthesized compounds, several derivatives exhibited moderate to strong activity against bacterial strains with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that the sulfonamide functionality could play a crucial role in enhancing the biological activity of the compound.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly valuable in treating conditions like Alzheimer's disease. The synthesized compounds showed strong inhibitory activity against urease, which is implicated in the pathogenesis of various infections and diseases .
The following table summarizes the IC50 values for selected compounds:
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
7l | Urease | 2.14 |
7m | Urease | 0.63 |
7n | Urease | 2.17 |
7o | Urease | 1.13 |
7p | Urease | 1.21 |
Case Studies
A notable case study involved the synthesis and biological evaluation of various piperidine derivatives incorporating oxadiazole moieties. These compounds were screened for their antibacterial activities and enzyme inhibition capabilities, revealing that those with the benzenesulfonyl group consistently performed better than their counterparts lacking this functionality .
In another study focusing on OXPHOS inhibitors, compounds similar in structure to our target were found to exhibit significant anticancer properties by inhibiting mitochondrial functions . This highlights the potential dual role of such compounds in both antibacterial and anticancer applications.
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-27-17-9-7-15(8-10-17)19-21-20(26-22-19)16-11-13-23(14-12-16)28(24,25)18-5-3-2-4-6-18/h2-10,16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBOUWNMWYVZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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